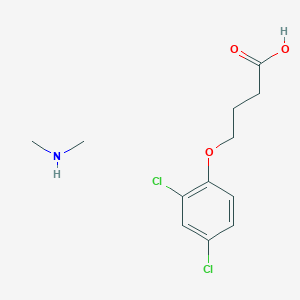

![molecular formula C11H8O5 B165625 [(2-氧代-2H-色烯-7-基)氧]乙酸 CAS No. 126424-85-9](/img/structure/B165625.png)

[(2-氧代-2H-色烯-7-基)氧]乙酸

描述

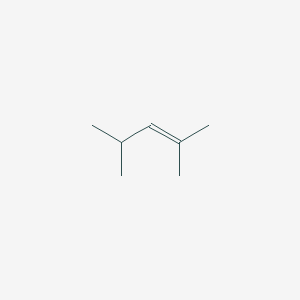

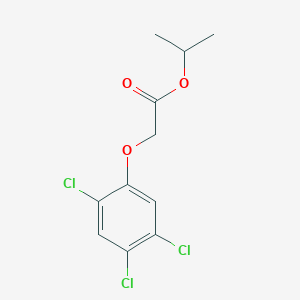

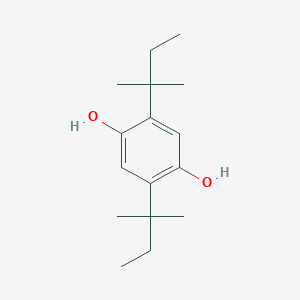

“[(2-oxo-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 126424-85-9 . It has a molecular weight of 220.18 . The IUPAC name for this compound is 2-(2-oxo-2H-chromen-7-yloxy)acetic acid .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the reaction mixture was filtered to give 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide . Another study described the synthesis of photoactive derivatives of cellulose by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8O5/c12-10(13)6-15-8-3-1-7-2-4-11(14)16-9(7)5-8/h1-5H,6H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is stored at a temperature between 28°C .科学研究应用

[(2-氧代-2H-色烯-7-基)氧]乙酸应用综述

抗菌活性: 这种化合物已被发现对各种细菌(如肺炎链球菌)具有很高的抗菌活性。 它对其他菌株(如铜绿假单胞菌、枯草芽孢杆菌、蜡样芽孢杆菌和巴拿马沙门氏菌)的活性略低 .

量子化学研究:该化合物衍生物的量子化学研究已开展,可以提供关于其电子结构和潜在反应性的见解 .

光活性纤维素衍生物:该化合物已被用于合成水溶性、光活性纤维素衍生物,这些衍生物可能在制造光响应材料方面具有应用 .

杂化化合物的合成:它参与了由不同药理活性部分组成的杂化化合物的合成,这可能导致新的治疗剂 .

离子受体和荧光探针:该化合物的衍生物用作离子受体和荧光探针,有助于实时监测活细胞中的酶活性以及复杂的生物事件 .

药理特性:独特的化学结构使其能够与各种靶点结合,使其成为药物化学中治疗癌症和神经退行性疾病等疾病的有前景的支架 .

作用机制

The exact mechanism of action of CAA is not yet fully understood. However, it is believed that CAA may act as a pro-oxidant, leading to the formation of reactive oxygen species (ROS) and the generation of oxidative stress. It is also believed that CAA may act as a ligand for various proteins, leading to the modulation of their activity.

Biochemical and Physiological Effects

CAA has been studied for its potential effects on various biochemical and physiological processes. It has been shown to have an inhibitory effect on the activity of cyclooxygenase, lipoxygenase, and other enzymes, as well as on the production of various cytokines and other inflammatory mediators. Additionally, CAA has been shown to have an anti-inflammatory effect, as well as an antioxidant effect.

实验室实验的优点和局限性

The use of CAA in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is easily synthesized, making it a cost-effective reagent for research. Second, it is relatively non-toxic, making it a safe reagent for use in laboratory experiments. Finally, CAA is a versatile compound that can be used in a variety of biochemical and pharmacological experiments.

However, there are also some limitations to the use of CAA in laboratory experiments. First, it can be difficult to synthesize in large quantities, making it unsuitable for large-scale experiments. Second, CAA is a relatively unstable compound, and its activity can be affected by exposure to light and air. Finally, CAA can react with other compounds, making it difficult to use in certain laboratory experiments.

未来方向

The potential applications of CAA in scientific research are vast, and there are many possible directions for future research. Some potential future directions include the development of new methods for the synthesis of CAA, the exploration of its potential therapeutic uses, and the investigation of its effects on other biochemical and physiological processes. Additionally, further research is needed to determine the exact mechanism of action of CAA, as well as to explore its potential interactions with other compounds. Finally, further research is needed to better understand the advantages and limitations of CAA for use in laboratory experiments.

属性

IUPAC Name |

2-(2-oxochromen-7-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c12-10(13)6-15-8-3-1-7-2-4-11(14)16-9(7)5-8/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENBPUAYKYLKSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes [(2-oxo-2H-chromen-7-yl)oxy]acetic acid suitable for creating photoactive materials?

A1: [(2-oxo-2H-chromen-7-yl)oxy]acetic acid, a coumarin derivative, exhibits photoresponsive properties. These properties stem from its ability to undergo structural changes upon exposure to light, making it a promising candidate for various applications like smart materials. []

Q2: How is [(2-oxo-2H-chromen-7-yl)oxy]acetic acid incorporated into dextran-based materials, and what are the potential benefits?

A2: Researchers successfully incorporated [(2-oxo-2H-chromen-7-yl)oxy]acetic acid into dextran, a biopolymer, by esterification. [] This modification resulted in the creation of photoactive dextran esters. These esters self-assemble into nanoparticles, opening avenues for applications in drug delivery and controlled release systems. []

Q3: Are there any other examples of using [(2-oxo-2H-chromen-7-yl)oxy]acetic acid to create photoactive materials?

A3: Yes, researchers have explored its use in developing water-soluble photoactive cellulose derivatives. [] By synthesizing mixed esters of cellulose with [(2-oxo-2H-chromen-7-yl)oxy]acetic acid and (3-carboxypropyl)trimethylammonium chloride, they created materials with potential applications in areas like photodynamic therapy and bioimaging. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。